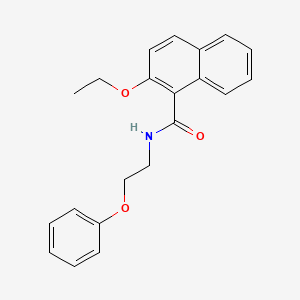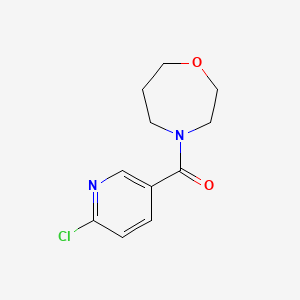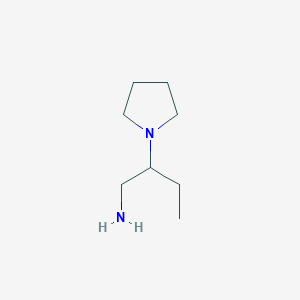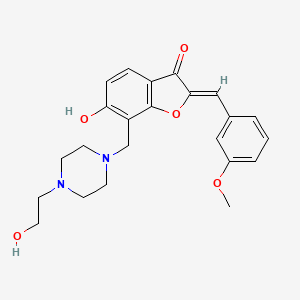
2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interaction with Bovine Serum Albumin
The interaction of certain naphthalene derivatives with Bovine Serum Albumin (BSA) has been studied to understand their binding constants and the mode of quenching. While 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide specifically wasn't mentioned, related compounds were examined for fluorescence spectral data, suggesting potential biomedical imaging or drug delivery applications due to their interaction with proteins (Ghosh, Rathi, & Arora, 2016).
Environmental Degradation Pathways
Research into the degradation pathways of phenanthrene by Nocardioides sp. strain KP7 included studies on 1-hydroxy-2-naphthoate, a compound structurally similar to this compound. These studies highlight the environmental fate and biodegradation processes of naphthalene derivatives, which could inform environmental remediation efforts (Adachi, Iwabuchi, Sano, & Harayama, 1999).
Novel Protecting Groups in Organic Synthesis
The development of 2-naphthylmethoxymethyl (NAPOM) as a protecting group for hydroxy and mercapto groups indicates the utility of naphthalene derivatives in synthetic chemistry. This research shows the potential for this compound and similar compounds to serve as intermediates or protective groups in the synthesis of complex molecules (Sato, Oishi, & Torikai, 2015).
Photoreactions in Solvents
The study of photoreactions of 1-(2-naphthoyl)aziridine in various solvents, resulting in compounds such as N-(2-phenoxyethyl)-2-naphthamide, highlights the role of naphthalene derivatives in photochemistry. This research could influence the development of photo-responsive materials or photodynamic therapy agents (Nishimoto, Izukawa, & Kagiya, 1982).
Synthetic Ionophores
Research into synthetic carboxylic ionophores containing naphthylene groups, including compounds related to this compound, demonstrates their application in creating selective ion channels or sensors. This could have implications for biotechnology and pharmaceutical development (Chikaraishi-Kasuga et al., 1997).
Properties
IUPAC Name |
2-ethoxy-N-(2-phenoxyethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-24-19-13-12-16-8-6-7-11-18(16)20(19)21(23)22-14-15-25-17-9-4-3-5-10-17/h3-13H,2,14-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDRUDOVXWAXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)
![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)

![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)
![1-Cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)
![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)

![[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride](/img/structure/B2505249.png)




![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B2505261.png)
